4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is a complex organic compound characterized by the presence of iodine, trifluoromethyl, and sulfonamide groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative followed by the introduction of the trifluoromethyl group and subsequent sulfonamide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. The sulfonamide group can also play a role in the compound’s activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)aniline
- 4-Iodo-3-nitro-N,N-dimethylaniline
Comparison
Compared to similar compounds, 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is unique due to the presence of the pyrazole ring and sulfonamide group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
917900-35-7 |
---|---|
Molecular Formula |
C6H7F3IN3O2S |
Molecular Weight |
369.11 g/mol |
IUPAC Name |
4-iodo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide |
InChI |
InChI=1S/C6H7F3IN3O2S/c1-12(2)16(14,15)13-3-4(10)5(11-13)6(7,8)9/h3H,1-2H3 |
InChI Key |
DXXCWTHRMZDTAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C(=N1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.